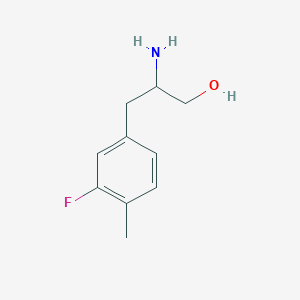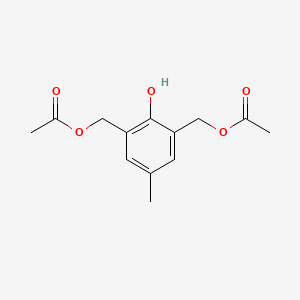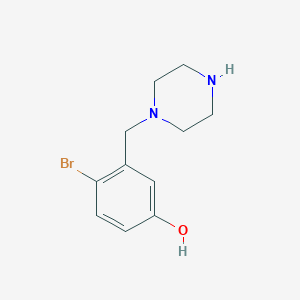
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a primary amine and a primary alcohol functional group, making it both a versatile and reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield the corresponding amine.
Hydroxylation: Finally, the amine undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typically used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.
Comparison with Similar Compounds
- 3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol
- 3-amino-3-(2-(methylthio)phenyl)propan-1-ol
Comparison:
- Uniqueness: The presence of both a fluorine atom and a methyl group on the aromatic ring of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol distinguishes it from other similar compounds. This unique substitution pattern can influence its reactivity and potential applications.
- Properties: The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(5-10(7)11)4-9(12)6-13/h2-3,5,9,13H,4,6,12H2,1H3 |
InChI Key |
XENZLCQHLXSHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)




![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)

